3-Methylhept-1-yn-3-ol
Overview
Description
3-Methylhept-1-yn-3-ol: is an organic compound with the molecular formula C8H14O . It is a propargylic alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a carbon-carbon triple bond. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications.
Mechanism of Action
Target of Action
It’s known that this compound can form complexes with certain transition metals like dicobalt .
Mode of Action
The mode of action of 3-Methylhept-1-yn-3-ol involves its interaction with dicobalt hexacarbonyl. This interaction leads to the formation of a complex that can undergo intramolecular cyclization . This cyclization process is a key step in the compound’s mode of action .
Biochemical Pathways
The cyclization of the dicobalt hexacarbonyl complex of this compound results in the formation of 3-oxabicyclo[3.3.0]octenes . This pathway is preferred over the competitive formation of carbobicyclo[3.3.0]octenes
Pharmacokinetics
For instance, the Log Kow (Octanol-Water Partition Coefficient) is estimated to be 1.79 , which can influence the compound’s bioavailability and distribution in the body.
Result of Action
The cyclization of the dicobalt hexacarbonyl complex of this compound leads to the formation of 3-oxabicyclo[3.3.0]octenes . This suggests that the compound may play a role in the synthesis of bicyclic structures, which are common in many natural products and pharmaceuticals .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the cyclization process is performed on the surfaces of chromatographic adsorbents . .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Allylacetone Route: One common method for synthesizing 3-Methylhept-1-yn-3-ol involves the reaction of allylacetone with appropriate reagents to introduce the triple bond and hydroxyl group.
Dicobalt Hexacarbonyl Complex: Another method involves the cyclization of the dicobalt hexacarbonyl complex of 3-methylhept-6-en-1-yn-3-ol.
Industrial Production Methods:
- Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methylhept-1-yn-3-ol can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the triple bond.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substituting the hydroxyl group.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry:
- 3-Methylhept-1-yn-3-ol is used as a building block in organic synthesis, particularly in the formation of complex molecules through sequential Claisen and Cope rearrangements .
Biology and Medicine:
- The compound’s derivatives may have potential applications in medicinal chemistry, although specific biological activities are not well-documented.
Industry:
Comparison with Similar Compounds
3-Methyl-6-hepten-1-yn-3-ol: Similar in structure but with a double bond in the chain.
2-Methylhept-6-en-3-yn-2-ol: Another propargylic alcohol with a different substitution pattern.
Uniqueness:
- 3-Methylhept-1-yn-3-ol is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it valuable in certain synthetic applications. Its ability to undergo sequential Claisen and Cope rearrangements is particularly noteworthy .
Biological Activity
3-Methylhept-1-yn-3-ol, an organic compound with the molecular formula , is classified as a propargylic alcohol. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and relevant research findings.
This compound is characterized by:
- Molecular Formula :
- Log Kow : Estimated at 1.79, indicating moderate hydrophobicity which influences its biological interactions.
Target of Action
The compound can form complexes with transition metals such as dicobalt hexacarbonyl, leading to significant biochemical transformations. The interaction results in the formation of cyclized products like 3-oxabicyclo[3.3.0]octenes through intramolecular cyclization processes.
Mode of Action
The cyclization process is influenced by the chemical environment and can be performed on chromatographic adsorbents. This reaction pathway illustrates the compound's potential utility in synthetic organic chemistry.
Biochemical Pathways
The biological activity of this compound can be further understood through its oxidation and reduction reactions:
- Oxidation : Converts the hydroxyl group into carbonyls (ketones or aldehydes).
- Reduction : Can transform the triple bond into alkenes or alkanes.
These reactions are critical for synthesizing various derivatives that may possess distinct biological activities.
Medicinal Chemistry Applications
While specific biological activities of this compound are not extensively documented, its derivatives have shown promise in medicinal chemistry. The compound serves as a building block for synthesizing complex molecules that exhibit anticancer properties and other therapeutic effects .
Case Studies
- Antiproliferative Activity : Research has highlighted that certain derivatives of propargylic alcohols exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have demonstrated inhibition of cell growth in leukemia and breast cancer models, suggesting potential for further exploration in cancer therapy .
- Corrosion Inhibition : Studies indicate that propargylic alcohols can act as corrosion inhibitors in acidic environments, showcasing their utility beyond biological applications . The protective effects observed in steel corrosion studies may hint at underlying biochemical interactions that warrant further investigation.
Research Findings and Data Tables
Property | Value/Description |
---|---|
Molecular Weight | 130.20 g/mol |
Log Kow | 1.79 |
Oxidation Products | Ketones or Aldehydes |
Reduction Products | Alkenes or Alkanes |
Properties
IUPAC Name |
3-methylhept-1-yn-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-4-6-7-8(3,9)5-2/h2,9H,4,6-7H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKXRZKMAVADSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398181 | |
Record name | 3-methylhept-1-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17356-17-1 | |
Record name | 3-methylhept-1-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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